![molecular formula C13H22ClN B13051241 (R)-1-(2,5-Dimethylphenyl)pentan-1-amine hcl](/img/structure/B13051241.png)
(R)-1-(2,5-Dimethylphenyl)pentan-1-amine hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(2,5-Dimethylphenyl)pentan-1-amine hcl is a chiral amine compound that belongs to the class of substituted phenylalkylamines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,5-Dimethylphenyl)pentan-1-amine hcl typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethylphenyl derivatives.
Chiral Resolution: The chiral center is introduced through a resolution process, often using chiral catalysts or reagents.
Amine Formation: The amine group is introduced through reductive amination or other suitable methods.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions, such as:
Catalysts: Use of efficient catalysts to increase yield.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure the desired reaction pathway.
Purification: Advanced purification techniques to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(2,5-Dimethylphenyl)pentan-1-amine hcl can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to simpler amines or hydrocarbons.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules.
Medicine: Potential use in the development of pharmaceuticals.
Industry: Used in the production of fine chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-1-(2,5-Dimethylphenyl)pentan-1-amine hcl involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the compound’s structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-(2,5-Dimethylphenyl)pentan-1-amine hcl: The enantiomer of the compound.
1-(2,5-Dimethylphenyl)pentan-1-amine: The non-chiral version.
Other Phenylalkylamines: Compounds with similar structures but different substituents.
Uniqueness
®-1-(2,5-Dimethylphenyl)pentan-1-amine hcl is unique due to its specific chiral configuration, which may result in different biological activities and properties compared to its enantiomer or other similar compounds.
Eigenschaften
Molekularformel |
C13H22ClN |
---|---|
Molekulargewicht |
227.77 g/mol |
IUPAC-Name |
(1R)-1-(2,5-dimethylphenyl)pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H21N.ClH/c1-4-5-6-13(14)12-9-10(2)7-8-11(12)3;/h7-9,13H,4-6,14H2,1-3H3;1H/t13-;/m1./s1 |
InChI-Schlüssel |
VQXWQXANDPCDJY-BTQNPOSSSA-N |
Isomerische SMILES |
CCCC[C@H](C1=C(C=CC(=C1)C)C)N.Cl |
Kanonische SMILES |
CCCCC(C1=C(C=CC(=C1)C)C)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.